2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS.ClH/c13-5-6-14-7-10-11-8-3-1-2-4-9(8)12-10;/h1-4,13H,5-7H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTMSGASMITMSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1H-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride typically involves the reaction of benzimidazole with a suitable thiol and an alcohol under controlled conditions. One common method includes the reaction of 2-chloromethylbenzimidazole with thiourea to form the corresponding thiol, which is then reacted with ethanol to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(1H-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(1H-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and antiparasitic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[(1H-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can mimic the structure of naturally occurring nucleotides, allowing it to bind to and inhibit the activity of certain enzymes. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
2-(1H-Benzimidazol-2-yl)ethylamine Dihydrochloride
- Structure : Features an ethylamine (-CH2CH2NH2) group at the 2-position of benzimidazole, with a dihydrochloride salt.
- Molecular Formula : C9H13Cl2N3 (MW: 234.12 g/mol) .
- Key Differences: The ethylamine group replaces the thioethanol moiety, altering electronic and steric properties. The dihydrochloride salt increases water solubility compared to free bases.
- Applications : Likely used in biological studies targeting amine-reactive receptors or enzymes.
Benzimidazole-2-carboxylic Acid Derivatives
- Structure : Substituted with a carboxylic acid (-COOH) group at the 2-position .
- Molecular Formula : C8H6N2O2 (MW: 162.15 g/mol).
- Key Differences: The carboxylic acid group introduces acidity (pKa ~4–5), influencing ionization and solubility at physiological pH.
Ranitidine Hydrochloride
- Structure : A furan-containing H2 antagonist with a thioether group and nitroethenediamine backbone .
- Molecular Formula : C13H22N4O3S·HCl (MW: 350.87 g/mol).
- Key Differences :
- Larger, more complex structure with a furan ring and nitro group.
- Thioether group contributes to stability in gastric acid, a property shared with the target compound.
Physicochemical Properties
| Compound Name | Molecular Formula | Substituent Group | Molecular Weight (g/mol) | Solubility Profile |
|---|---|---|---|---|
| 2-[(1H-Benzimidazol-2-ylmethyl)thio]ethanol HCl | C11H14ClN3OS (estimated) | Thioethanol hydrochloride | ~294.8 | High (due to HCl salt) |
| 2-(1H-Benzimidazol-2-yl)ethylamine diHCl | C9H13Cl2N3 | Ethylamine dihydrochloride | 234.12 | Very high in aqueous media |
| Benzimidazole-2-carboxylic acid | C8H6N2O2 | Carboxylic acid | 162.15 | Moderate (pH-dependent) |
| Ranitidine Hydrochloride | C13H22N4O3S·HCl | Thioether, nitroethenediamine | 350.87 | High (pharmaceutical grade) |
- Stability :
- Thioether-containing compounds (e.g., target compound, Ranitidine) are susceptible to oxidation but benefit from enhanced metabolic stability compared to ethers or amines .
- Ethylamine derivatives (e.g., 2-(1H-Benzimidazol-2-yl)ethylamine diHCl) may exhibit higher reactivity due to the primary amine group .
Biological Activity
Overview
2-[(1H-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride is a compound that belongs to the benzimidazole class, known for its diverse biological activities. This article focuses on its antimicrobial, anticancer, and antiparasitic properties, supported by research findings, case studies, and data tables.
Antimicrobial Activity
Benzimidazole derivatives have shown significant antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (ATCC 25923) | 16 µg/mL |
| Escherichia coli (ATCC 25922) | 32 µg/mL |
| Klebsiella pneumoniae (ATCC 13883) | 64 µg/mL |
| Candida albicans (ATCC 10145) | 128 µg/mL |
Research indicates that compounds with a benzimidazole core can inhibit the growth of both Gram-positive and Gram-negative bacteria. Notably, the compound demonstrated superior antibacterial activity compared to traditional antibiotics like ampicillin and ciprofloxacin .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. In particular, this compound has shown promising results against various cancer cell lines.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HePG2 (Liver Cancer) | <10 |
| MCF7 (Breast Cancer) | <10 |
| HCT116 (Colon Cancer) | <10 |
In studies involving human cancer cell lines, the compound induced apoptosis through the activation of caspase pathways and mitochondrial disruption . The effectiveness of this compound was particularly pronounced in liver and breast cancer cells.
Antiparasitic Activity
Benzimidazole derivatives are also recognized for their anthelminthic properties. The compound has been evaluated for its efficacy against parasitic infections, including helminthiases.
Case Study: Antiparasitic Efficacy
In a study involving Pheretima posthuma (earthworm model), the compound exhibited significant anthelminthic activity, comparable to established drugs like albendazole. The results indicated a dose-dependent response, with higher concentrations leading to increased mortality of the parasites .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA synthesis and repair, such as DNA polymerases and topoisomerases .
- Cellular Effects : It induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
- Transport Mechanisms : The compound is transported within cells via specific transporters, influencing its distribution and efficacy .
Q & A
Basic: What are the optimized synthetic routes for 2-[(1H-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between a benzimidazole-thiol intermediate and 2-chloroethanol under controlled conditions. A validated protocol includes:
- Step 1: React 2-mercaptobenzimidazole with 2-chloroethanol in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours, using a base like K₂CO₃ to deprotonate the thiol group .
- Step 2: Purify the product via recrystallization from ethanol/water mixtures to remove unreacted starting materials.
- Step 3: Form the hydrochloride salt by treating the free base with HCl gas in anhydrous ether, followed by lyophilization .
Key Considerations: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and optimize pH to prevent side reactions like oxidation of the thioether group .
Basic: How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: The benzimidazole protons appear as multiplets at δ 7.2–8.1 ppm. The thioether-linked –CH₂– group shows a triplet near δ 3.5 ppm, while the ethanol –CH₂–OH resonates at δ 3.7–4.0 ppm .
- ¹³C NMR: The benzimidazole carbons are observed at 110–150 ppm, with the thioether carbon at ~35 ppm .
- IR Spectroscopy: Confirm the –OH stretch (3200–3500 cm⁻¹) and benzimidazole C=N absorption (1600–1650 cm⁻¹) .
- HPLC Purity Analysis: Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 70:30). Retention time and peak symmetry should align with pharmacopeial standards (USP/BP) .
Basic: What stability considerations are critical for storing and handling this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the benzimidazole and thioether moieties .
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers, as the hydrochloride salt is hygroscopic and may hydrolyze in aqueous media .
- Long-Term Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like oxidized sulfoxide derivatives .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. non-toxicity)?
Methodological Answer:
- Assay Validation: Use standardized cytotoxicity assays (e.g., SRB assay ) with positive controls (e.g., doxorubicin) and ensure cell lines (e.g., HeLa, MCF-7) are authenticated.
- Dose-Response Analysis: Perform IC₅₀ determinations across 5–8 concentrations (0.1–100 µM) to rule out false negatives from insufficient dosing .
- Mechanistic Confounders: Test for off-target effects (e.g., ROS generation) using fluorescent probes (DCFH-DA) and compare with structurally similar analogs .
Advanced: What are the best practices for crystallographic analysis of this compound?
Methodological Answer:
- Crystal Growth: Use slow evaporation from a 1:1 ethanol/water mixture at 4°C to obtain single crystals suitable for X-ray diffraction .
- Data Collection: Employ a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and SHELXL for structure refinement. Validate hydrogen bonding (e.g., N–H⋯Cl interactions) using Olex2 .
- Disorder Handling: For flexible ethanol side chains, apply isotropic displacement parameters and restraints to minimize overfitting .
Advanced: How can density functional theory (DFT) elucidate the reaction mechanism of its synthesis?
Methodological Answer:
- Modeling Steps:
- Optimize geometries of reactants (2-mercaptobenzimidazole, 2-chloroethanol) and transition states using B3LYP/6-31G(d,p) .
- Calculate Gibbs free energy profiles to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving group departure) .
- Simulate solvent effects (DMF) with a polarizable continuum model (PCM) .
- Validation: Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Analog Synthesis: Modify the benzimidazole (e.g., 5-nitro substitution) or thioether chain (e.g., –CH₂–O– vs. –CH₂–S–) to assess electronic/steric effects .
- Biological Profiling: Test analogs against panels of enzymes (e.g., cytochrome P450 isoforms) or receptors (e.g., H₂ histamine receptors) to identify pharmacophores .
- Computational Docking: Use AutoDock Vina to predict binding modes in target proteins (e.g., tubulin) and validate with mutagenesis studies .
Methodological: How to validate analytical methods for quantifying impurities in this compound?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (80°C), acid (0.1 M HCl), and oxidizers (H₂O₂) to generate degradants. Resolve using gradient HPLC (5–95% acetonitrile over 30 min) .
- Limit Tests: Set impurity thresholds per ICH Q3A guidelines (e.g., ≤0.1% for individual unknown impurities) using a calibrated UV detector (λ = 254 nm) .
- Cross-Validation: Compare results with LC-MS (ESI+) to confirm molecular weights of degradation products (e.g., sulfoxide at +16 Da) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
